Ketoace

Description

Contextualization within Advanced Chemical Biology Frameworks

Within the realm of advanced chemical biology, Ketoace holds significance primarily as a research compound utilized in the study of angiotensin-converting enzyme (ACE) inhibition. ACE is a key metallopeptidase involved in the renin-angiotensin-aldosterone system, playing a critical role in blood pressure regulation through the cleavage of angiotensin I to the vasoconstrictor angiotensin II. researchgate.netnih.gov ACE possesses two catalytic domains, the N-domain (nACE) and the C-domain (cACE), which exhibit different affinities for various substrates and inhibitors. nih.govportlandpress.comresearchgate.net

Research in chemical biology frameworks aims to develop selective inhibitors targeting either nACE or cACE to potentially mitigate the side effects associated with nonselective ACE inhibition, such as dry cough and angioedema. researchgate.netnih.govresearchgate.net this compound, particularly its derivative this compound-13, has been employed in studies investigating the molecular basis of ACE inhibition and the structural features that govern domain selectivity. nih.govportlandpress.comresearchgate.netnih.gov These studies delve into the interactions between inhibitors and the ACE active site, including the S2, S1', and S2' subsites, as well as more distal residues involved in the sub-domain interface. nih.govportlandpress.comresearchgate.net

Current Scholarly Significance of this compound as a Research Compound

This compound's scholarly significance lies in its historical use and continued relevance as a tool for understanding ACE structure-activity relationships and the mechanisms of domain-selective inhibition. It was among the early compounds studied as an ACE inhibitor, noted for being a ketomethylene analog where the amide bond between Phe-Gly of a tripeptide is replaced with a ketomethylene group. hodoodo.com Early research indicated this compound as a good inhibitor of ACE with modest C-domain selectivity. researchgate.netscholarsresearchlibrary.com

More recent studies, particularly those involving this compound-13, continue to utilize this compound-derived structures to probe the complexities of ACE domain selectivity. nih.govportlandpress.comresearchgate.netnih.gov These investigations involve kinetic analysis and structural studies, including X-ray crystallography, to understand how modifications to inhibitor backbones affect binding affinity and selectivity towards nACE and cACE. nih.govportlandpress.comresearchgate.netnih.govresearchgate.net While not always exhibiting high domain selectivity itself compared to newer compounds, this compound and its derivatives serve as valuable reference points and scaffolds for the rational design of more potent and selective ACE inhibitors. researchgate.netportlandpress.comnih.gov The research findings contribute to a deeper understanding of enzyme-inhibitor interactions at a molecular level, which is fundamental for the development of next-generation therapeutics targeting ACE. researchgate.netresearchgate.net

Detailed research findings involving this compound and its derivatives in the context of ACE inhibition are often presented through kinetic parameters such as inhibition constants (Kᵢ) and selectivity factors, which quantify the differential affinity for the nACE and cACE domains. Studies have shown that the affinity of this compound-derived inhibitors is influenced by interactions with specific residues within the ACE active site and potentially by residues more distal to the immediate binding site. nih.govportlandpress.comresearchgate.net

The following table summarizes representative data points related to the binding affinity of this compound-13 to nACE and cACE, illustrating its domain selectivity profile in specific experimental conditions.

| Compound | Target Enzyme | Kᵢ (nM) | Selectivity Factor (Kᵢ(C)/Kᵢ(N)) | Reference |

| This compound-13 | nACE | 1000 | 8.25 | nih.gov |

| This compound-13 | cACE | 8250 | - | nih.gov |

Note: Selectivity factor > 1 indicates preference for nACE inhibition, while < 1 indicates preference for cACE inhibition. A factor of 8.25 suggests a modest preference for nACE under these conditions.

Research involving site-directed mutagenesis of ACE residues further elucidates the specific interactions governing the binding of compounds like this compound-13. nih.govportlandpress.comresearchgate.net These studies demonstrate that mutations in residues within the S2 pocket and around the prime subsites can impact the binding affinity of nACE-selective inhibitors, including this compound-13. nih.govportlandpress.comresearchgate.net The findings suggest a synergistic effect between different subsites and the sub-domain interface in determining inhibitor selectivity. nih.govportlandpress.comresearchgate.net

While some studies note a modest C-domain selectivity for the parent this compound compound researchgate.netscholarsresearchlibrary.com, investigations into derivatives like this compound-13 highlight its utility in exploring the nuances of nACE versus cACE interactions, contributing valuable data to the ongoing efforts in structure-based drug design for ACE inhibitors. researchgate.netportlandpress.comnih.gov

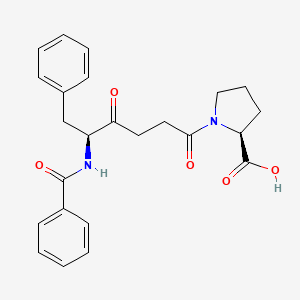

Structure

2D Structure

3D Structure

Properties

CAS No. |

74075-33-5 |

|---|---|

Molecular Formula |

C24H26N2O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-1-[(5S)-5-benzamido-4-oxo-6-phenylhexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H26N2O5/c27-21(13-14-22(28)26-15-7-12-20(26)24(30)31)19(16-17-8-3-1-4-9-17)25-23(29)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,25,29)(H,30,31)/t19-,20-/m0/s1 |

InChI Key |

WZJFKVHMXBGZBQ-PMACEKPBSA-N |

SMILES |

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(5S-5-benzamido-4-oxo-6-phenylhexanoyl-L-proline) Bz-Phe-Gly-Pro, ketomethylene analog compound 20 ketoACE SRI 20 SRI-20 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ketoace and Its Analogues

De Novo Synthesis Strategies for Ketoace Scaffold Architectures

The de novo synthesis of the this compound scaffold involves constructing the core molecular framework from simpler starting materials. Given its structure as a ketomethylene analog of a tripeptide, synthetic strategies often mirror or adapt methods used in peptide synthesis while incorporating the unique ketomethylene isostere. The synthesis of the alpha-amino ketone segment, a key feature of this compound, is a critical component of these strategies. Early syntheses of the alpha-amino ketone segment in this compound utilized non-selective methods such as the Dakin-West reaction. uni.lu More intuitive options involve synthesis from corresponding amino acids, though these can require protection strategies and careful control of carbonyl activation. uni.lu

Targeted Synthesis of this compound Analogues and Derivatized Entities

Targeted synthesis of this compound analogues involves modifications to the core structure to explore structure-activity relationships or improve properties. Various synthetic transformations are employed to introduce diversity into the this compound scaffold.

Horner-Emmons Olefination as a Synthetic Pathway

The Horner-Emmons olefination has been specifically identified as a key step in the synthesis of novel keto-ACE analogues. This reaction involves the condensation of a phosphonoketone precursor with ethyl glyoxylate. uni.lunih.gov This facile olefination generates alpha,beta-unsaturated keto intermediates, which are crucial for constructing the modified peptide backbone of the analogues. The Horner-Wadsworth-Emmons reaction, in general, is a widely used method for the stereoselective synthesis of olefins from aldehydes and ketones using stabilized phosphonate (B1237965) carbanions, typically favoring the formation of (E)-alkenes. In the context of this compound analogues, this reaction provides a controlled way to introduce the necessary carbon-carbon double bond that is subsequently transformed.

Multicomponent Reaction Protocols (e.g., Ugi Reaction) in Scaffold Assembly

Multicomponent reactions (MCRs), such as the Ugi reaction, offer efficient pathways for assembling complex molecular scaffolds in a single step from readily available starting materials. The Ugi reaction involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While not explicitly documented for the direct synthesis of this compound itself in the provided information, MCRs are powerful tools for generating diverse peptide mimetics and functionalized compounds. The Ugi reaction, in particular, has been applied to the synthesis of α,α-disubstituted amino acid amide derivatives using ketones as carbonyl inputs. This methodology could be adapted for the synthesis of this compound analogues, allowing for rapid generation of structural diversity by varying the reacting components. The use of α-amino acids in Ugi-type reactions can lead to highly functionalized scaffolds.

Transition Metal-Catalyzed Derivatization Approaches (e.g., C-H Activation)

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of organic molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at otherwise inert C-H positions. Ketone carbonyls can serve as directing groups in these reactions, enabling site-selective functionalization adjacent to the ketone moiety. Noble metals like ruthenium, rhodium, palladium, and iridium, as well as 3d metals such as manganese, iron, and cobalt, have been employed as catalysts in ketone-directed C-H activation reactions. Although specific examples for this compound derivatization are not detailed, this methodology presents a route for introducing various substituents onto the this compound scaffold or its precursors, potentially at the alpha or beta positions relative to the ketone, without the need for pre-functionalized substrates. Transient directing groups can also be employed for this purpose.

Stereoselective Synthesis of this compound Chiral Centers

This compound contains chiral centers, and controlling their absolute and relative stereochemistry is crucial for obtaining biologically active isomers. Stereoselective synthesis aims to produce a desired stereoisomer with high fidelity. The alpha-amino ketone moiety in this compound is a key region where stereochemical control is important. Methods for the asymmetric synthesis of alpha-amino ketones are therefore highly relevant. uni.lu Brønsted acid catalysis has been shown to enable highly efficient and enantioselective synthesis of chiral alpha-amino ketones through transformations like transfer hydrogenation of alpha-keto ketimines and reductive amination of diketones, achieving high yields and enantioselectivities (up to 98% ee). Specific catalysts, such as 2,4,6-triisopropylphenyl-substituted phosphoric acid, have been identified as effective in these asymmetric transformations.

Enantioselective reduction of ketones is another important strategy for introducing chirality, converting prochiral ketones into chiral alcohols. While this compound contains a ketone, stereoselective reduction could be applied to precursor molecules or analogues where a hydroxyl group is desired at a specific chiral center. Biocatalysis, particularly using ketoreductases (KREDs), is a prominent method for highly enantioselective ketone reductions.

Chemoenzymatic Synthesis and Biocatalytic Routes for this compound-Related Structures

Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity and efficiency of enzymatic reactions. Biocatalysis, utilizing enzymes or whole cells, offers environmentally friendly and often highly stereoselective routes to complex molecules.

Enzymes, such as ketoreductases (KREDs), are widely used for the asymmetric reduction of ketones to produce chiral alcohols, which can serve as intermediates for synthesizing chiral centers present in this compound or its analogues. These biocatalytic reductions can achieve high enantiomeric excesses. Whole-cell biocatalysts can also be employed, offering advantages such as avoiding the need for protein isolation and cofactor recycling.

Theoretical and Computational Chemistry Investigations of Ketoace

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for studying the interactions of molecules with biological targets and exploring their dynamic behavior.

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand (like Ketoace) to a target protein (like ACE). These simulations explore different poses of the ligand within the protein's binding site and estimate the binding energy. Several studies have employed molecular docking to investigate the interaction of this compound and related compounds with ACE.

This compound (and this compound-13, a related compound) has been studied for its interaction with both the N- and C-domains of ACE researchgate.netresearchgate.netresearchgate.netresearchgate.net. Molecular docking studies have provided insights into the active site interactions of these compounds researchgate.net. These studies suggest that the affinities of inhibitors like this compound-13 are influenced not only by direct interactions within the binding site but also by more distal residues and residues involved in the subdomain interface that affect the stability of active site loops researchgate.net. Molecular docking has been used to simulate the interaction mode of ACE and inhibitors, showing that interactions like hydrogen bonds and Zn(II) interactions are crucial for ACE inhibitory activity researchgate.net. The binding affinities predicted by molecular docking can be correlated with experimental inhibition data (e.g., Ki values) researchgate.netresearchgate.net.

Here is a table summarizing some binding affinity data for this compound-13 and related compounds with ACE domains:

| Compound | Target ACE Domain | Ki (nM) | Citation |

| This compound-13 | nACE | ~2-fold lower affinity than cACE | researchgate.net |

| This compound-13 | nACE | Affected by S2 and S' mutations | researchgate.netresearchgate.net |

| 33RE | nACE | 11.21 ± 0.74 | researchgate.netresearchgate.net |

| 33RE | cACE | 11278 ± 410 | researchgate.net |

Note: The exact Ki value for this compound-13 with nACE and cACE was not consistently provided as a single number across the snippets, but its differential affinity and the impact of mutations were discussed.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target interaction, allowing researchers to study the flexibility of the ligand and the protein, the stability of the binding pose over time, and conformational changes induced by binding. MD simulations complement docking studies by providing information beyond a static snapshot of the interaction.

MD simulations have been used in studies involving ACE and its inhibitors, including compounds related to this compound researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These simulations can test the stability of complexes obtained from docking researchgate.net. MD simulations have suggested that flexible loops in ACE facilitate conformational changes from an open to a closed active site upon ligand binding researchgate.net. Trajectory analyses from MD simulations can highlight the importance of specific residues in forming a favorable interface between ACE subdomains and stabilizing the ligand-bound complex researchgate.net. MD simulations can also analyze the dynamic behaviors and binding free energy of ligand-protein complexes researchgate.net. While specific MD simulations focused solely on exploring the conformational space of isolated this compound are not detailed, MD is clearly a valuable tool for understanding the dynamic aspects of this compound's interaction with its biological targets like ACE.

Computational Analysis of Protein-Ligand Complex Stability

Computational analysis of protein-ligand complex stability is a crucial aspect of understanding the dynamic nature of molecular interactions. Techniques such as molecular dynamics (MD) simulations are widely employed to simulate the behavior of a protein-ligand complex over time, providing insights into its structural fluctuations and the persistence of key interactions frontiersin.orgmdpi.comfrontiersin.orgdiva-portal.orgnih.gov. Analyzing parameters like Root Mean Square Deviation (RMSD) and the formation of hydrogen bonds during MD trajectories can indicate the stability of the complex researchgate.netacs.org. Less fluctuation in RMSD generally suggests a more stable complex researchgate.net. Other methods, such as thermal titration MD (TTMD), offer qualitative estimations of stability based on the conservation of the binding mode at increasing temperatures nih.gov. Free energy calculations, including methods like MM/PBSA and FEP, can also be used to predict the binding free energy, which correlates with complex stability diva-portal.orgmedrxiv.org.

Note: While computational methods for analyzing protein-ligand complex stability are well-established and applied to ACE inhibitors, detailed research findings and specific data tables focusing solely on the computational analysis of this compound's protein-ligand complex stability were not found in the consulted literature.

Structure-Activity Relationship (SAR) Elucidation via Computational Paradigms

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological activities. Computational paradigms significantly accelerate and enhance SAR elucidation by providing tools to analyze molecular properties and predict activity based on structural variations researchgate.netbiolscigroup.usmdpi.comresearchgate.net. Methods like QSAR build mathematical models that link molecular descriptors (representing physicochemical properties) to biological activity researchgate.netbiolscigroup.us. These models can then be used to predict the activity of new or untested compounds. Computational SAR studies can help identify the key chemical groups and structural arrangements responsible for a molecule's potency and selectivity towards its target researchgate.net.

Note: The consulted literature mentions this compound in the context of SAR studies of ACE inhibitors nsps.org.ngnih.govdntb.gov.ua. However, detailed research findings and specific data tables presenting a comprehensive computational SAR elucidation focused solely on this compound were not found.

In Silico Prediction of Binding Affinities and Selectivity

In silico prediction of binding affinities and selectivity is a core application of computational chemistry in drug discovery frontiersin.orgmdpi.comdiamond.ac.uk. Molecular docking is a widely used technique to predict the binding pose and estimate the binding energy of a ligand within a protein's active site mdpi.com. Scoring functions are used to rank different binding poses and predict binding affinity mdpi.com. More advanced methods, such as free energy calculations (e.g., MM/PBSA, FEP, LIE, LRA), provide more accurate predictions of binding free energy researchgate.netdiva-portal.orgmedrxiv.org. These computational approaches can also help understand the factors contributing to the selectivity of a compound for one biological target over another by comparing predicted binding affinities to different proteins or different domains of the same protein researchgate.netdiamond.ac.uk.

Note: While the prediction of binding affinities and selectivity using computational methods is a common practice for ACE inhibitors, specific in silico predicted binding affinities and selectivity data focused solely on this compound were not found in the consulted literature.

Rational Design Principles for Optimized Analogues

Rational design principles, guided by computational insights, aim to design new molecules with improved properties, such as higher potency, better selectivity, or enhanced stability mdpi.comdiva-portal.orgacs.orgacs.org. By understanding the interactions between a lead compound and its target through computational studies, researchers can rationally modify the structure of the lead compound to optimize these interactions mdpi.comnih.gov. Computational tools can assist in identifying promising modification sites and predicting the effect of these modifications on binding affinity and other relevant properties frontiersin.orgacs.org. This iterative process of design, computational evaluation, synthesis, and experimental testing is central to modern drug discovery and protein engineering mdpi.comacs.orgacs.org.

Enzymatic Interactions and Mechanistic Insights of Ketoace

Angiotensin I-Converting Enzyme (ACE) Inhibition Mechanisms

Ketoace functions as a potent inhibitor of ACE, primarily by interacting with the enzyme's active site. Its inhibitory action is characterized by specific binding profiles and interactions with key residues and the catalytic zinc ion within the active site cleft.

Domain-Selective Inhibition Profiles (N-domain vs. C-domain)

Research has demonstrated that this compound exhibits a marked selectivity for the C-domain of somatic ACE compared to the N-domain. Studies utilizing isolated N- and C-domains have shown significantly lower half-maximal inhibitory concentration (IC50) values for the C-domain. For instance, with bradykinin (B550075) as a substrate, the IC50 of this compound was reported to be approximately 47 times lower for C-ACE (0.51 μmol/L) than for N-ACE (24 μmol/L). nih.govnih.govnih.gov Similarly, when using angiotensin I as the substrate, the IC50 for C-ACE (0.04 μmol/L) was approximately 38 times lower than for N-ACE (1.5 μmol/L). nih.govnih.govnih.gov This indicates that this compound is a more potent inhibitor of the C-domain active site of ACE. The inherent structural features of this compound, such as its bulky P1 and P2 benzyl (B1604629) rings, are understood to contribute to this observed C-domain selectivity. fishersci.se Furthermore, modifications to the this compound structure, such as introducing bulky aromatic residues like tryptophan or phenylalanine at the P2' position, have been shown to significantly increase C-domain selectivity, while an aliphatic P2 group can confer N-domain selectivity. fishersci.seguidetopharmacology.org

Below is a table summarizing the domain-selective inhibition of ACE by this compound:

| Substrate | ACE Domain | IC50 (μmol/L) | Citation |

| Bradykinin | C-domain | 0.51 | nih.govnih.govnih.gov |

| Bradykinin | N-domain | 24 | nih.govnih.govnih.gov |

| Angiotensin I | C-domain | 0.04 | nih.govnih.govnih.gov |

| Angiotensin I | N-domain | 1.5 | nih.govnih.govnih.gov |

Specific Active Site Residue Contributions to Binding (e.g., S2, S1', S2' Subsites)

This compound is proposed to interact with the active site of ACE by occupying subsites on both sides of the catalytic zinc atom, specifically the S1 through S2' subsites. cabidigitallibrary.org The interaction with these subsites is crucial for the inhibitor's binding affinity and domain selectivity. The bulky aromatic rings present in this compound, such as the benzamido group, are accommodated by specific pockets within the active site, like the S2 site in the C-domain, contributing to its preference for this domain. nih.gov Studies involving mutagenesis have further highlighted the importance of specific residues within these subsites. For instance, mutations of unique N-ACE residues in the S2 pocket and around the prime subsites (S') to their C-domain counterparts have been shown to decrease the affinity of N-ACE selective inhibitors, suggesting the distinct nature of these subsites in conferring selectivity. nih.govuni.lu While this compound itself shows low N-selectivity, modifications resulting in more N-selective analogues demonstrate that interactions with unique N-ACE residues in the S2 subsite are largely responsible for this selectivity. nih.gov

Role of Zinc Coordination in Enzyme-Inhibitor Complexation

As a metalloprotease, ACE contains a catalytic zinc ion at its active site, which is essential for its enzymatic activity. guidetopharmacology.orgnih.gov A key aspect of ACE inhibition by many inhibitors, including this compound, is the coordination of a functional group of the inhibitor to this zinc ion. This compound, possessing a ketone group, coordinates with the active site zinc atom. cabidigitallibrary.orgabcam.comwikipedia.org This interaction is a common feature among various classes of ACE inhibitors, such as those with sulfhydryl (e.g., captopril) or carboxylate (e.g., enalaprilat, lisinopril) groups. abcam.com Crystallographic studies of this compound have provided insights into the geometry of this zinc coordination, showing that the carbonyl carbon of this compound is positioned to interact with the zinc atom. cabidigitallibrary.orgwikipedia.org The coordination distances and bond angles observed in crystallographic structures of ACE ligands, including this compound, provide valuable information for understanding the precise nature of the interaction between the inhibitor and the catalytic zinc ion. wikipedia.org

Allosteric Modulation and Distal Residue Influences on Inhibitor Affinity

Beyond direct interactions within the immediate active site subsites, the binding affinity of ACE inhibitors, including this compound, can be influenced by more distal residues and allosteric effects. Research suggests that ACE inhibitors can induce conformational changes in the enzyme. labsolu.ca Studies investigating domain selectivity have provided evidence that the affinities of domain-selective inhibitors are not solely determined by direct interactions with residues in the S2, S1', and S2' subsites but also by residues involved in the sub-domain interface. nih.govuni.lu These distal residues can influence how the two domains of ACE stabilize the active site loops, thereby affecting inhibitor binding. nih.govuni.lu This highlights a more generalized mechanism of ACE inhibition that involves synergistic effects extending beyond the primary binding site. nih.govuni.lu While the specific allosteric modulation induced by this compound requires further detailed investigation, the principle that distal influences impact inhibitor binding is relevant to its interaction with ACE.

Enzyme Kinetics and Binding Thermodynamics

Kinetic studies are essential for characterizing the inhibitory potency and binding characteristics of compounds like this compound. These studies typically involve determining inhibition constants and analyzing the kinetics of the enzyme-inhibitor interaction.

Determination of Inhibition Constants (K_i) and Kinetic Parameters

Below is a table presenting reported inhibition constants for this compound:

| ACE Domain | Substrate | K_i (μmol/L) | Citation |

| C-domain | Angiotensin I | 0.13 | nih.govnih.govnih.gov |

| Not specified | Not specified | 0.0006 (μM) | cabidigitallibrary.org |

Further detailed kinetic and thermodynamic studies, such as isothermal titration calorimetry, could provide a more comprehensive understanding of the binding thermodynamics of this compound to ACE and its individual domains, including enthalpy and entropy contributions to binding affinity.

Thermodynamics of Enzyme-Ketoace Association

The association of this compound with enzymes, particularly ACE, involves complex thermodynamic considerations. While direct thermodynamic data (such as enthalpy, entropy, and heat capacity changes) specifically for this compound binding were not extensively detailed in the immediate search results, the principles governing enzyme-inhibitor thermodynamics are well-established and provide a framework for understanding this compound's interactions.

Enzyme-inhibitor binding is driven by changes in free energy (ΔG), which is related to enthalpy (ΔH) and entropy (ΔS) by the equation: ΔG = ΔH - TΔS, where T is the temperature researchgate.net. Enthalpic contributions often arise from direct interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions between the inhibitor and the enzyme's active site or binding pockets researchgate.net. Entropic contributions can result from changes in the conformation of the enzyme and inhibitor upon binding, as well as changes in the solvation shell around the molecules researchgate.net.

Studies on enzyme kinetics provide indirect insights into binding affinity, which is related to the free energy of association. The Michaelis constant (Km) and inhibition constants (Ki, IC50) are commonly used metrics to describe the potency of an inhibitor and its apparent affinity for the enzyme thermofisher.comkhanacademy.org. A lower Ki or IC50 value generally indicates a higher binding affinity khanacademy.org.

Metabolic Pathway Interrogations and Biotransformations in Vitro

Characterization of Keto-Compound Metabolic Fate in Isolated Systems

The metabolic processing of acetoacetate (B1235776) is dictated by two opposing pathways: its synthesis (ketogenesis) and its degradation (ketolysis). These processes are segregated anatomically, with ketogenesis occurring predominantly in the liver and ketolysis in extrahepatic tissues. In vitro models using isolated hepatocytes or mitochondria have been pivotal in elucidating the enzymatic steps and regulatory controls of these pathways.

Pathways of Ketogenesis and Ketolysis in In Vitro Models

Ketogenesis is the biochemical process that produces ketone bodies, including acetoacetate, from fatty acids. wikipedia.org This pathway is primarily active in the mitochondria of liver cells, especially under conditions that lead to an accumulation of acetyl-CoA, such as fasting or a high-fat diet. libretexts.orgnih.gov The process begins with the condensation of two acetyl-CoA molecules. uomustansiriyah.edu.iq

The key enzymatic steps elucidated through in vitro studies are:

Thiolase catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govresearchgate.net

HMG-CoA Synthase then condenses acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.orguomustansiriyah.edu.iq

HMG-CoA Lyase cleaves HMG-CoA to yield acetoacetate and a molecule of acetyl-CoA. libretexts.orgresearchgate.net

Acetoacetate can then be released from the liver into circulation. wikipedia.org It may also be reduced to D-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase or undergo spontaneous decarboxylation to form acetone. researchgate.netutah.edu

Ketolysis is the process of breaking down ketone bodies for energy. This occurs in the mitochondria of extrahepatic tissues like the brain, heart, and skeletal muscle. researchgate.netnih.gov The liver notably lacks a key enzyme for this pathway, preventing it from consuming the ketone bodies it produces. libretexts.orgwikipedia.org

The primary steps of acetoacetate catabolism are:

Succinyl-CoA:3-oxoacid-CoA Transferase (SCOT) , an enzyme absent in the liver, catalyzes the activation of acetoacetate to acetoacetyl-CoA. researchgate.netnih.gov This is the rate-limiting step in ketolysis. youtube.com

Thiolase then cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can subsequently enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.netyoutube.com

Table 1: Key Enzymes in Acetoacetate Metabolism In Vitro

| Pathway | Enzyme | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Ketogenesis | Thiolase | 2 Acetyl-CoA | Acetoacetyl-CoA + CoA | Mitochondrial Matrix (Liver) |

| Ketogenesis | HMG-CoA Synthase | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | Mitochondrial Matrix (Liver) |

| Ketogenesis | HMG-CoA Lyase | HMG-CoA | Acetoacetate + Acetyl-CoA | Mitochondrial Matrix (Liver) |

| Ketolysis | SCOT | Acetoacetate + Succinyl-CoA | Acetoacetyl-CoA + Succinate | Mitochondrial Matrix (Extrahepatic) |

| Ketolysis | Thiolase | Acetoacetyl-CoA + CoA | 2 Acetyl-CoA | Mitochondrial Matrix (Extrahepatic) |

Enzymatic Cascade Reactions for Related Keto-Acid Production (e.g., α-Ketoglutarate)

While acetoacetate is not a direct precursor for the synthesis of α-ketoglutarate, its catabolism is intrinsically linked to the production of this key keto-acid. The acetyl-CoA generated from ketolysis enters the tricarboxylic acid (TCA) cycle, a central metabolic hub where α-ketoglutarate is an essential intermediate. wikipedia.org

Furthermore, dedicated enzymatic cascades can be employed for the targeted in vitro production of α-ketoglutarate from other precursors, illustrating a common strategy in biocatalysis. One prominent example is the oxidation of L-glutamate. This biotransformation is catalyzed by enzymes such as L-glutamate oxidase or glutamate (B1630785) dehydrogenase. nih.govmdpi.com

L-glutamate oxidase (LGOX) catalyzes the oxidation of L-glutamate to produce α-ketoglutarate, ammonia, and hydrogen peroxide in a reaction that is highly specific and efficient under mild conditions. nih.gov

Glutamate Dehydrogenase (GDH) facilitates the reversible oxidative deamination of L-glutamate to α-ketoglutarate, using NAD+ as a cofactor. mdpi.com

These enzymatic systems, often utilizing whole cells or immobilized enzymes, are optimized for high-yield production of α-ketoglutarate, a valuable compound in the pharmaceutical and food industries. nih.gov

Table 2: Example of an Enzymatic Cascade for α-Ketoglutarate Production

| Enzyme | Substrate(s) | Product(s) | Cofactor/Co-substrate |

|---|---|---|---|

| L-glutamate oxidase (LGOX) | L-glutamate, O₂ | α-Ketoglutarate, NH₃, H₂O₂ | FAD |

| Glutamate Dehydrogenase (GDH) | L-glutamate, H₂O | α-Ketoglutarate, NH₃ | NAD⁺ |

| Catalase (often coupled with LGOX) | H₂O₂ | H₂O, O₂ | None |

Biocatalytic Transformations of Ketoace-Related Structures

The chemical structure of acetoacetate, specifically its β-keto group, makes it and its derivatives (like β-ketoesters) valuable substrates for biocatalytic transformations. These reactions leverage the high selectivity of enzymes to produce chiral compounds that are difficult to synthesize using conventional chemical methods. mdpi.com

A primary example is the asymmetric reduction of β-ketoesters, such as ethyl acetoacetate, to their corresponding chiral alcohols. Whole-cell biocatalysts, including microalgae (Scenedesmus obliquus) and bacteria (Streptomyces platensis), have been successfully used as catalysts for these reductions. mdpi.com These organisms provide the necessary oxidoreductase enzymes and cofactor regeneration systems to drive the transformation with high enantioselectivity. mdpi.com The resulting chiral alcohols are important building blocks in organic synthesis.

Table 3: Examples of Biocatalytic Transformations of Acetoacetate-Related Structures

| Biocatalyst | Substrate | Transformation Type | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Scenedesmus obliquus (microalgae) | Ethyl acetoacetate | Asymmetric Reduction | (S)-ethyl 3-hydroxybutanoate | 90% |

| Streptomyces platensis (bacteria) | Acetophenone (aromatic ketone) | Asymmetric Reduction | (S)-1-phenylethanol | 97% |

Advanced Analytical Methodologies for Ketoace Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating complex mixtures and quantifying individual components. For a compound like Ketoace, these methods are essential for isolation, purity assessment, and quantitative analysis in research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and semi-volatile compounds like this compound. Method development in HPLC involves selecting the appropriate stationary phase, mobile phase, and detection method to achieve adequate separation, sensitivity, and resolution. Reversed-phase HPLC, commonly employing C18 columns, is frequently utilized for the analysis of peptides and related compounds due to its ability to separate based on hydrophobic interactions. wikipedia.org

In studies involving ACE inhibitors, including keto-ACE, HPLC has been employed to assess enzyme activity by analyzing the hydrolysis of peptide substrates and quantifying the resulting products. wikipedia.org For instance, the cleavage of longer peptide substrates by ACE enzymes has been assessed by HPLC, with peptides and their hydrolysis products separated on a reversed-phase C18 column using a gradient of acetonitrile (B52724) and trifluoroacetic acid in water, detected by UV absorbance at 214 nm. wikipedia.org

Method validation is a critical step to ensure that an HPLC method is suitable for its intended purpose. Key validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for this compound analysis by HPLC were not extensively detailed in the provided sources, studies on the determination of other ketone-containing compounds like ketoconazole (B1673606) by spectrophotometry have outlined these parameters, demonstrating the general principles applied in analytical method validation. Linearity is assessed by analyzing a series of solutions at different concentrations and establishing a calibration curve. Accuracy is determined by measuring the recovery of known amounts of analyte added to a sample matrix. Precision is evaluated by performing replicate analyses and assessing the variability of the results (e.g., using Relative Standard Deviation, RSD).

Gas Chromatography (GC) for Volatile or Derivatized Species

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound itself may not be sufficiently volatile for direct GC analysis due to its relatively high molecular weight and polar functional groups, GC is a valuable technique for analyzing more volatile ketones or for analyzing this compound after appropriate derivatization to increase its volatility.

GC is commonly coupled with Mass Spectrometry (GC-MS) for enhanced identification and quantification. This hyphenated technique is widely applied in the analysis of various ketones, including ketone bodies like acetone, acetoacetate (B1235776), and beta-hydroxybutyrate. For compounds that are not sufficiently volatile, derivatization techniques can be employed to convert them into more volatile derivatives suitable for GC analysis. For example, chemical derivatization can enhance the stability and analytical sensitivity of ketone bodies in GC-MS analysis. Headspace GC-MS is a specific application used for the determination of volatile organic compounds, including ketones, in various matrices like water and soil.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide valuable information about the molecular structure, composition, and concentration of this compound.

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of ions. When coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS/MS), MS provides a highly sensitive and selective method for identifying and quantifying analytes in complex mixtures.

MS is invaluable for the structural elucidation of organic compounds, including ketones. It can confirm the molecular weight of this compound and provide fragmentation patterns that offer insights into its chemical structure. LC-MS/MS, in particular, offers high sensitivity and specificity for the detection and quantification of various metabolites, including ketone bodies and alpha-keto acids. This technique involves tandem mass spectrometry, where selected ions are fragmented further to produce characteristic product ions, aiding in definitive identification and accurate quantification even at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure, stereochemistry, and conformation of organic molecules. 1H NMR and 13C NMR spectroscopy provide information about the types, numbers, and connectivity of hydrogen and carbon atoms within a molecule.

For ketone-containing compounds, NMR is particularly useful for identifying the characteristic signals of protons and carbons adjacent to the carbonyl group. 1H NMR can reveal the presence of alpha-hydrogens (protons on carbons adjacent to the carbonyl), which typically appear in a specific chemical shift range and exhibit splitting patterns that provide information about the number of neighboring protons. NMR spectroscopy can also be used to study dynamic processes such as keto-enol tautomerism, which is relevant to compounds containing a carbonyl group and an alpha-hydrogen. By integrating the signals corresponding to the keto and enol forms, the equilibrium constant and the percentage of each tautomer can be determined. This application of NMR provides quantitative information about the solution-state behavior of such compounds.

Spectrophotometric and Spectrofluorimetric Techniques in Quantitative Analysis

Spectrophotometric and spectrofluorimetric techniques are widely used for the quantitative analysis of compounds that absorb or emit light at specific wavelengths. UV-Visible (UV-Vis) spectrophotometry measures the absorbance of light by a sample, while spectrofluorimetry measures the fluorescence emitted by a sample after excitation at a specific wavelength.

UV-Vis spectrophotometry has been applied to the quantitative determination of various pharmaceutical compounds, including those containing ketone functionalities like ketoconazole. Method development involves selecting the optimal wavelength for maximum absorbance (λmax) and establishing a linear relationship between absorbance and concentration (Beer-Lambert Law).

Spectrofluorimetry offers high sensitivity and is particularly useful when the analyte or a derivative is fluorescent. In the context of enzyme assays involving ACE inhibitors like this compound, spectrofluorimetric methods are employed using fluorogenic substrates. These substrates contain a fluorescent group and a quenching group, with fluorescence increasing upon enzymatic cleavage. The rate of fluorescence increase is proportional to the enzyme activity, which can be modulated by the presence of inhibitors like this compound. This allows for the determination of inhibition constants (Ki) and IC50 values, providing insights into the potency of the inhibitor.

Electroanalytical Methodologies

Electroanalytical techniques encompass a range of methods that measure the electrical properties of a solution containing an analyte when an external potential is applied or a current is passed. hec.eduumich.edu These techniques are valuable for both qualitative and quantitative analysis of chemical and biochemical systems. hec.eduresearchgate.net Voltammetry, a key electroanalytical approach, involves varying the potential of a working electrode and measuring the resulting current. umich.eduyoutube.com Common voltammetric techniques include cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry. researchgate.netyoutube.comresearchgate.net

Electroanalytical methods are particularly applicable to compounds that are electrochemically active, meaning they can be oxidized or reduced within a certain potential range. researchgate.net While specific electrochemical studies on this compound were not extensively detailed in the search results, the presence of a keto group within its structure suggests potential electrochemical activity. Beta-keto esters, structurally related to this compound, have been involved in electrochemical reactions, such as electrochemical carbon-carbon bond formation processes utilizing manganese salts. acs.orgresearchgate.net This indicates that the keto functionality can participate in electron transfer processes under electrochemical conditions.

Electroanalytical techniques can provide information about the redox behavior of a compound, including the potentials at which oxidation or reduction occurs, which can be indicative of specific functional groups. umich.eduresearchgate.net The current measured is proportional to the concentration of the electroactive species, allowing for quantitative determination. umich.edu The application of techniques like cyclic voltammetry could potentially reveal the electrochemical signature of this compound, providing insights into its redox properties and enabling its detection and quantification in suitable matrices. youtube.com

Derivatization Strategies for Enhanced Analytical Detection

Chemical derivatization is a technique employed to chemically modify an analyte to improve its analytical performance, particularly in separation and detection methods like chromatography and mass spectrometry. nih.govmdpi.comddtjournal.comspectroscopyonline.com This is often necessary when the target compound lacks suitable properties for direct analysis, such as sufficient volatility for gas chromatography, adequate ionization efficiency for mass spectrometry, or a strong chromophore/fluorophore for UV-Vis or fluorescence detection. nih.govddtjournal.comenv.go.jp

For compounds containing carbonyl groups, such as the keto group in this compound, derivatization strategies are commonly employed to enhance detection. ddtjournal.com Ketones and aldehydes, being neutral functional groups, often exhibit low ionization efficiencies in techniques like electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com Introducing a chargeable moiety through derivatization can significantly improve ionization efficiency and thus detection sensitivity. ddtjournal.com

Various derivatization reagents target carbonyl groups. For instance, hydroxylamine (B1172632) reacts with ketones to form oximes, introducing a nitrogen atom that can enhance ionization. ddtjournal.com Phenylhydrazine derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are also used to form hydrazones, which can be detected by UV-Vis spectroscopy or mass spectrometry. ddtjournal.com Girard's reagents are another class of derivatization agents that react with carbonyl compounds to form hydrazones containing a quaternary ammonium (B1175870) group, providing a fixed positive charge that is beneficial for ESI-MS analysis. spectroscopyonline.comresearchgate.net

Degradation Mechanisms and Stability Studies of Ketoace

Chemical Degradation Pathways

Chemical degradation of compounds like Ketoace can be influenced by factors such as pH (acid- or base-catalyzed hydrolysis) and the presence of oxidizing agents (oxidative stress). While specific detailed studies on the acid- or base-catalyzed degradation of this compound were not extensively found in the provided search results, general principles of chemical degradation of compounds with similar functional groups can be considered. For instance, compounds containing amide bonds and ester linkages can undergo hydrolysis under acidic or basic conditions. The presence of a keto group and other functionalities in this compound's structure could also make it susceptible to various chemical transformations.

Enzymatic Degradation Profiles

This compound is recognized as an inhibitor of angiotensin I-converting enzyme (ACE). researchgate.netwikipedia.org ACE is a zinc metallopeptidase that plays a significant role in the renin-angiotensin system by cleaving various peptides, including angiotensin I and bradykinin (B550075). researchgate.netresearchgate.netnih.govnih.gov The interaction of this compound with ACE, particularly its inhibitory activity, suggests that it engages with the enzyme's active site. researchgate.netnih.govresearchgate.net

While this compound is primarily described as an inhibitor, the study of enzyme-inhibitor interactions can sometimes shed light on potential enzymatic transformation or binding stability. Research has investigated the domain selectivity of this compound analogues towards the N- and C-domains of ACE, indicating specific interactions with these enzymatic sites. researchgate.netebi.ac.uknih.govnih.govresearchgate.netdntb.gov.uaahajournals.orgacs.orgahajournals.org For example, this compound has shown C-domain selectivity. researchgate.netwikipedia.org Studies involving mutations in the active sites of ACE have provided insights into the binding affinity of this compound-like inhibitors. researchgate.netresearchgate.net

The provided search results discuss the enzymatic degradation of other peptides by ACE and other peptidases like neprilysin (NEP). researchgate.netnih.govacs.orgahajournals.org This context highlights the environment in which this compound, as an ACE inhibitor, operates and the types of enzymatic reactions that occur. Although direct enzymatic degradation pathways of this compound were not explicitly detailed, its role as an ACE inhibitor is intrinsically linked to the enzymatic processes it modulates.

Identification and Characterization of Degradation Products

Identifying and characterizing degradation products is a critical aspect of stability studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. researchgate.netnih.govnih.govmdpi.com These methods allow for the separation and structural elucidation of degradation products formed under various stress conditions.

While the search results mention the identification of degradation products for other compounds under forced degradation conditions, including acidic, basic, and oxidative stress nih.govnih.govmdpi.com, specific information on the identified degradation products of this compound was not found. Studies on the chemical degradation of related compounds or the enzymatic activity of ACE on substrates could potentially provide insights into the likely points of cleavage or transformation within the this compound structure. For instance, if this compound were susceptible to hydrolysis, cleavage of its amide bonds or the ester in the proline ring (if applicable in a derivative) could yield various fragments.

Theoretical Prediction and Modeling of Degradation Kinetics

Theoretical prediction and modeling are valuable tools for understanding and predicting the degradation kinetics of chemical compounds. nih.govnih.goveuropa.eumdpi.com Kinetic models can describe the rate at which a compound degrades under specific conditions and can help to elucidate the underlying mechanisms. nih.govnih.govmdpi.com

Modeling approaches can range from simple first-order kinetics to more complex compartmental models that account for various factors influencing degradation, such as concentration, temperature, and the presence of catalysts or enzymes. nih.govnih.govmdpi.com Computational methods can also be used to predict degradation pathways and estimate reaction rates.

The provided search results include examples of kinetic modeling applied to the degradation of other substances, such as ketone bodies in humans nih.govnih.gov and volatile fatty acids mdpi.com. These studies demonstrate the application of mathematical models to describe complex biological and chemical degradation processes. While specific theoretical prediction or modeling studies focused solely on the degradation kinetics of this compound were not identified, the principles and methodologies described in these related studies could potentially be applied to investigate the degradation kinetics of this compound. For example, based on the proposed chemical degradation pathways, kinetic models could be developed to simulate the rate of hydrolysis or oxidation under different conditions. Similarly, if enzymatic transformation by enzymes other than ACE were relevant, kinetic models could be employed to describe the enzymatic degradation rates.

Emerging Research Directions and Interdisciplinary Applications of Ketoace

Chemical Biology Approaches to Enzyme-Ketoace Interactions

Chemical biology approaches have been instrumental in understanding the intricate interactions between Ketoace and enzymes, particularly angiotensin-converting enzyme (ACE). ACE is a zinc metallopeptidase with two homologous catalytic domains, the N-domain and the C-domain, each possessing an active site nih.govresearchgate.net. This compound, a ketomethylene analogue of the tripeptide Bz-Phe-Gly-Pro, has been recognized as a potential lead compound for C-domain specific ACE inhibitors wikipedia.org. Studies utilizing chemical biology techniques, such as kinetic analysis and site-directed mutagenesis, have shed light on the binding affinities and selectivity of this compound and its derivatives towards these ACE domains portlandpress.comnih.gov.

Research indicates that this compound exhibits C-domain selectivity nih.govwikipedia.org. The introduction of specific amino acid residues at certain positions in this compound analogues can significantly influence this selectivity. For instance, incorporating a bulky aromatic tryptophan at the P2' position of this compound has been shown to increase selectivity for the C-domain, while an aliphatic P2 Boc group can confer N-domain selectivity nih.gov. Kinetic studies involving mutations in the ACE domains have further demonstrated how specific residues within the S2 pocket and around the prime subsites (S') of the enzyme affect the binding affinity of inhibitors like this compound-13 (a derivative of this compound) portlandpress.comnih.gov. These studies suggest that the affinity of certain nACE-selective inhibitors, including this compound-13, is influenced not only by direct interactions with the immediate binding site environment but also by more distant residues and synergistic effects between different subsites and the subdomain interface portlandpress.comresearchgate.net.

Data from kinetic characterization of inhibitor binding to mutated ACE domains highlight the impact of specific residue changes on the inhibition constant (Ki). For example, mutations in the S' or S2 subsites of nACE can lead to decreased binding affinity for this compound-13, shifting its inhibition profile portlandpress.com.

Rational Design Principles for Next-Generation Angiotensin-Converting Enzyme Inhibitors

This compound serves as a foundational structure in the rational design of next-generation ACE inhibitors, particularly those aiming for domain selectivity wikipedia.orgnih.gov. The understanding of how structural modifications to this compound affect its interaction with the N and C domains of ACE is crucial for developing inhibitors with improved specificity and potentially reduced side effects nih.gov.

Rational design strategies involve modifying the core structure of this compound to enhance its potency and selectivity towards a desired ACE domain. The presence of the ketomethylene group in this compound, which substitutes an amide bond, is a key feature explored in the design of its derivatives wikipedia.org. Studies have focused on systematically altering the residues at different positions (e.g., P1', P2') within the this compound structure to optimize interactions with the ACE active sites nih.gov.

Molecular modelling and computational approaches complement the synthetic efforts in rational design researchgate.netnih.gov. By predicting the binding modes and energies of this compound analogues with the ACE domains, researchers can guide the synthesis of promising candidates nih.gov. This iterative process of design, synthesis, and biological evaluation, informed by structural and computational data, is central to developing ACE inhibitors with tailored properties researchgate.net. The goal is to create compounds that selectively target the C-domain, which is primarily responsible for blood pressure regulation in vivo, potentially leading to a better therapeutic profile compared to non-selective inhibitors nih.gov.

Explorations in Materials Science for Keto-Functionalized Architectures

While direct applications of the specific compound this compound (CID 156271) in materials science architectures are not extensively documented, the presence of the ketone functional group within its structure is relevant to explorations in this field. The ketone group is a versatile functional handle that can be utilized for various chemical modifications and conjugations in polymer science and material design nih.gov.

Research in materials science has explored the use of keto-functionalized polymer scaffolds as precursors for creating materials with tailored properties nih.gov. For instance, methacrylate (B99206) monomers with reactive ketone side-chains have been synthesized and polymerized to yield polymers capable of undergoing further functionalization through reactions involving the ketone group nih.gov. These reactions can be used to conjugate various molecules to the polymer backbone, leading to the development of novel materials with potential applications in diverse areas, including biomedical research nih.gov.

The principles and methodologies developed for incorporating and utilizing ketone functionalities in polymer architectures and materials could potentially be relevant to exploring the incorporation of structural motifs found in compounds like this compound into novel materials, although this remains an emerging or theoretical area for this compound specifically.

Advancements in Analytical and Computational Methodologies Applied to this compound Research

Research on this compound and its interactions with enzymes has benefited significantly from advancements in analytical and computational methodologies. Techniques such as kinetic analysis, including the determination of inhibition constants (Ki), are fundamental for quantifying the potency and selectivity of this compound and its derivatives towards ACE domains portlandpress.comnih.govnih.gov.

Computational methodologies, such as molecular modelling, docking studies, and quantum mechanical/molecular mechanical (QM/MM) approaches, play a vital role in understanding the molecular basis of this compound-enzyme interactions and in guiding the rational design of new inhibitors researchgate.netnih.govresearchgate.net. These methods allow researchers to visualize the binding poses of this compound analogues within the ACE active site, estimate binding affinities, and predict the effects of structural modifications on inhibitory activity nih.govresearchgate.net. Computer simulations can provide insights into the dynamics of enzyme-inhibitor complexes, complementing experimental data nih.gov.

Furthermore, analytical techniques are crucial for the synthesis and characterization of this compound and its derivatives, ensuring their purity and confirming their chemical structures acs.org. The combination of advanced analytical and computational tools provides a powerful approach for the discovery and development of compounds like this compound with specific biological activities.

Q & A

Q. How can researchers optimize literature reviews to identify gaps in this compound research?

- Use systematic search strategies with databases like PubMed and Scopus , applying filters for study type (e.g., RCTs, in vitro), publication date, and peer-review status. Tools like Rayyan can streamline screening .

- Map findings using PRISMA flow diagrams to visualize evidence gaps (e.g., lack of long-term safety data) .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.